2(4-Bromo-phenyl)-acetimidic acid ethyl ester
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Overview
Description
2(4-Bromo-phenyl)-acetimidic acid ethyl ester is an organic compound with the molecular formula C10H11BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the para position, and the carboxyl group is converted to an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(4-Bromo-phenyl)-acetimidic acid ethyl ester typically involves the bromination of phenylacetic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 4-bromo-phenylacetic acid is then esterified using ethanol and a strong acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The bromination and esterification steps can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2(4-Bromo-phenyl)-acetimidic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetic acid esters.
Reduction: Formation of 2(4-Bromo-phenyl)-ethanol.
Oxidation: Formation of 4-bromo-benzoquinone.
Scientific Research Applications
2(4-Bromo-phenyl)-acetimidic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Employed in studies to understand its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2(4-Bromo-phenyl)-acetimidic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active compound in the body. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biomolecules that lead to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-phenylacetic acid: Similar structure but lacks the ester group.
2(4-Bromo-phenyl)-ethanol: Similar structure but has an alcohol group instead of an ester.
4-Bromo-benzoquinone: An oxidized derivative of the phenyl ring.
Uniqueness
2(4-Bromo-phenyl)-acetimidic acid ethyl ester is unique due to its combination of a bromine-substituted phenyl ring and an ester functional group
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)ethanimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,12H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFMGBMMOYIGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440799 |
Source
|
Record name | 2(4-BROMO-PHENYL)-ACETIMIDIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154151-36-7 |
Source
|
Record name | Ethyl 4-bromobenzeneethanimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154151-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(4-BROMO-PHENYL)-ACETIMIDIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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